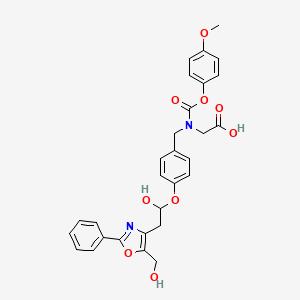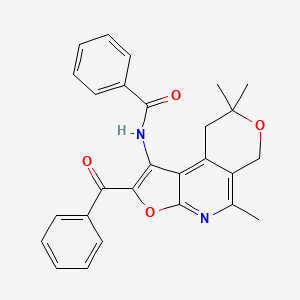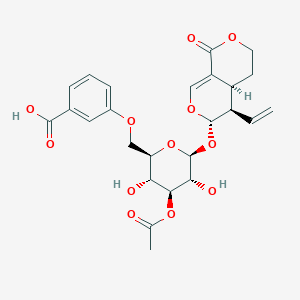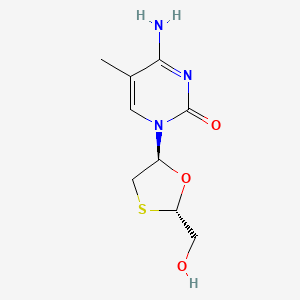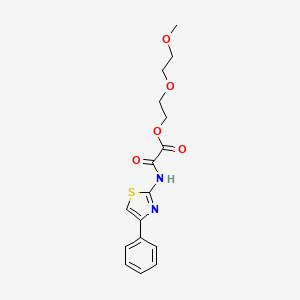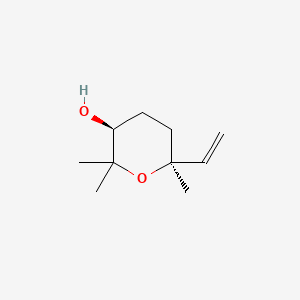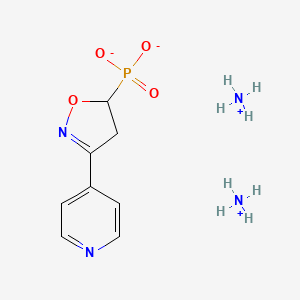
(3-(4-Pyridinyl)-2-isoxazolin-5-yl)phosphonic acid diammonium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(4-Pyridinyl)-2-isoxazolin-5-yl)phosphonic acid diammonium salt is a chemical compound that features a unique combination of a pyridine ring, an isoxazoline ring, and a phosphonic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-Pyridinyl)-2-isoxazolin-5-yl)phosphonic acid diammonium salt typically involves the formation of the isoxazoline ring followed by the introduction of the phosphonic acid group. One common method involves the cyclization of a suitable precursor containing a nitrile and an alkene group to form the isoxazoline ring. The phosphonic acid group can then be introduced through a reaction with a phosphonating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance the efficiency of the production process. The use of catalysts and specific reaction conditions can also play a crucial role in scaling up the synthesis for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
(3-(4-Pyridinyl)-2-isoxazolin-5-yl)phosphonic acid diammonium salt can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced analogs with modified functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3-(4-Pyridinyl)-2-isoxazolin-5-yl)phosphonic acid diammonium salt can be used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound can be used as a probe to study biological processes and interactions. Its ability to interact with specific biological targets makes it a valuable tool for research in areas such as enzymology and molecular biology.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure and functional groups may allow it to interact with specific molecular targets, making it a candidate for drug development and therapeutic interventions.
Industry
In industry, this compound can be used in the development of new materials and products. Its unique properties make it suitable for applications in areas such as catalysis, materials science, and chemical manufacturing.
Wirkmechanismus
The mechanism of action of (3-(4-Pyridinyl)-2-isoxazolin-5-yl)phosphonic acid diammonium salt involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The phosphonic acid group may play a crucial role in these interactions, allowing the compound to act as an inhibitor or activator of specific pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-(4-Pyridinyl)-2-isoxazolin-5-yl)phosphonic acid
- (3-(4-Pyridinyl)-2-isoxazolin-5-yl)phosphonic acid monoammonium salt
- (3-(4-Pyridinyl)-2-isoxazolin-5-yl)phosphonic acid sodium salt
Uniqueness
(3-(4-Pyridinyl)-2-isoxazolin-5-yl)phosphonic acid diammonium salt is unique due to its specific combination of functional groups and its ability to form stable salts. This uniqueness allows it to have distinct chemical and biological properties compared to other similar compounds. Its ability to form stable diammonium salts enhances its solubility and stability, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
125674-59-1 |
|---|---|
Molekularformel |
C8H15N4O4P |
Molekulargewicht |
262.20 g/mol |
IUPAC-Name |
diazanium;dioxido-oxo-(3-pyridin-4-yl-4,5-dihydro-1,2-oxazol-5-yl)-λ5-phosphane |
InChI |
InChI=1S/C8H9N2O4P.2H3N/c11-15(12,13)8-5-7(10-14-8)6-1-3-9-4-2-6;;/h1-4,8H,5H2,(H2,11,12,13);2*1H3 |
InChI-Schlüssel |
VEUAVVZAOBCXLI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(ON=C1C2=CC=NC=C2)P(=O)([O-])[O-].[NH4+].[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


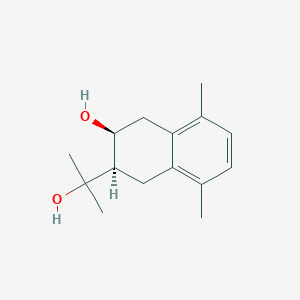
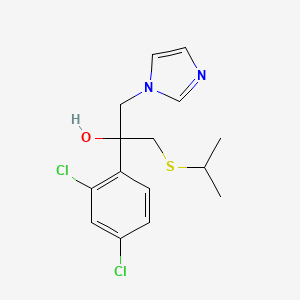
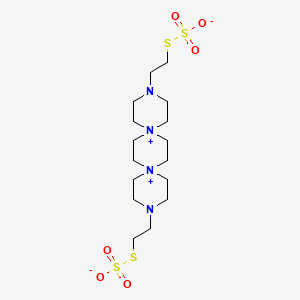


![1-(3-methoxyphenyl)imidazo[1,2-a]quinoxalin-4-amine](/img/structure/B12766266.png)
